Diethyl (3-cyano-2-methylallyl)phosphonate is a chemical compound with the molecular formula C9H16NO3P and a molecular weight of 217.20 g/mol. It is characterized as a mixture of isomers and is commonly used in various chemical syntheses and biological studies. The compound features a phosphonate group, which is significant for its reactivity and interactions in biochemical pathways. Its structure includes a cyano group, which contributes to its unique properties and potential applications in pharmaceuticals and agrochemicals .
These reactions highlight the compound's versatility in synthetic organic chemistry and its potential for generating complex molecules .
Diethyl (3-cyano-2-methylallyl)phosphonate exhibits notable biological activities, particularly in the fields of medicinal chemistry and agrochemicals. Its phosphonate structure allows it to interact with biological systems effectively. Some documented activities include:
The synthesis of diethyl (3-cyano-2-methylallyl)phosphonate typically involves several steps:
These methods allow for the efficient production of diethyl (3-cyano-2-methylallyl)phosphonate with high purity levels suitable for further applications .
Diethyl (3-cyano-2-methylallyl)phosphonate finds applications across various fields:
Studies on the interactions of diethyl (3-cyano-2-methylallyl)phosphonate with biological molecules have revealed insights into its mechanism of action. Interaction studies typically focus on:
Several compounds share structural similarities with diethyl (3-cyano-2-methylallyl)phosphonate. Here are some notable examples:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
Diethyl phosphonate | Simple phosphonate structure | Widely used as a building block |
Methyl (3-cyano-2-methylallyl)phosphonate | Methyl instead of ethyl groups | Potentially different biological activity |
Ethyl 2-cyanoacetate | Contains a cyanoacetate moiety | Different reactivity patterns |
Diethyl (3-cyano-2-methylallyl)phosphonate is unique due to its specific combination of functional groups that confer distinct reactivity and biological properties compared to these similar compounds. Its ability to participate in diverse